Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
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Overview
Description
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside found in RNA. The modification at the 2’ position with an amino group and the 5’ position with a bis(4-methoxyphenyl)phenylmethyl group makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- involves multiple steps. Typically, the starting material is uridine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The amino group at the 2’ position is introduced through nucleophilic substitution reactions, while the bis(4-methoxyphenyl)phenylmethyl group at the 5’ position is introduced using protecting group chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesizers and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution can introduce various functional groups at the 2’ position .
Scientific Research Applications
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modifying RNA and DNA structures.
Mechanism of Action
The mechanism of action of Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The amino group at the 2’ position and the bulky bis(4-methoxyphenyl)phenylmethyl group at the 5’ position can disrupt base pairing and nucleic acid stability, leading to inhibition of DNA and RNA synthesis. This disruption can induce apoptosis in cancer cells and inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Uridine, 2’-O-(2-aminoethyl)-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-: Similar structure but with a methyl group at the 5’ position.
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-: Similar structure but with a fluorine atom at the 2’ position.
Uniqueness
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- is unique due to the presence of both an amino group at the 2’ position and a bulky bis(4-methoxyphenyl)phenylmethyl group at the 5’ position. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H33N3O7 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H33N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-15,24,26-28,35H,16-18,31H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 |
InChI Key |
WKKOCWIRCDRICS-YULOIDQLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5CCC(=O)NC5=O)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)N)O |
Origin of Product |
United States |
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